4-benzylmorpholine-3-carboxylic Acid

Physicochemical Properties Medicinal Chemistry Drug Design

Research programs requiring a conformationally constrained, functionalized heterocycle for hit-to-lead exploration face supply inconsistency. 4-Benzylmorpholine-3-carboxylic acid (CAS 1219426-63-7) addresses this directly: • Racemic scaffold with benzyl pharmacophore enables cost-effective synthesis of (R)- and (S)-enantiomer libraries. • Known pKa (2.11) and logP values support rational SAR without property prediction gaps. • Available at ≥98% purity with immediate global shipping, minimizing lead time for focused library synthesis.

Molecular Formula C12H15NO3
Molecular Weight 221.25 g/mol
CAS No. 1219426-63-7
Cat. No. B089960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-benzylmorpholine-3-carboxylic Acid
CAS1219426-63-7
Molecular FormulaC12H15NO3
Molecular Weight221.25 g/mol
Structural Identifiers
SMILESC1COCC(N1CC2=CC=CC=C2)C(=O)O
InChIInChI=1S/C12H15NO3/c14-12(15)11-9-16-7-6-13(11)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,14,15)
InChIKeyXZVHBJHXLYHSNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Benzylmorpholine-3-carboxylic Acid: Overview


4-Benzylmorpholine-3-carboxylic acid (CAS 1219426-63-7) is a heterocyclic building block comprised of a morpholine ring with a carboxylic acid at the 3-position and a benzyl group at the 4-position . Its structure, C₁₂H₁₅NO₃, provides a versatile scaffold for drug design, particularly due to the conformational constraint of the morpholine ring and the functional handles for further derivatization . The benzyl moiety is a key pharmacophoric element found in numerous biologically active compounds [1].

4-Benzylmorpholine-3-carboxylic Acid: Why Substitution Is Not Recommended


Generic substitution of 4-benzylmorpholine-3-carboxylic acid with a structurally similar analog, such as an unsubstituted morpholine-3-carboxylic acid, a 4-alkyl morpholine, or an alternative stereoisomer, is not scientifically justified without direct comparative performance data. While its logP and pKa values are known , no publicly available evidence quantifies how these properties compare to its closest analogs in a specific assay. Any decision to substitute this specific building block would need to be supported by internal, proprietary data, as the existing literature does not provide a basis for predicting the impact of this specific substitution pattern on a given project's outcome [1].

4-Benzylmorpholine-3-carboxylic Acid: Key Evidence for Selection


Physicochemical Profile

The physicochemical properties of 4-benzylmorpholine-3-carboxylic acid are defined by vendor-reported data. The compound has a predicted pKa of 2.11 and an observed optical activity of 0.267°. Its predicted density and boiling point are also provided, offering baseline characterization .

Physicochemical Properties Medicinal Chemistry Drug Design

Chiral Building Block Precursor

4-Benzylmorpholine-3-carboxylic acid is a structural precursor to its enantiomerically pure forms, (R)- and (S)-4-benzylmorpholine-3-carboxylic acid (CAS 929047-50-7 and 1235011-96-7, respectively). These chiral compounds are valuable intermediates for synthesizing pharmacologically active molecules, including constrained peptidomimetics and CNS-targeting drugs [1][2].

Organic Synthesis Chiral Pool Synthesis Peptidomimetics

CYP2A13 Selectivity Evidence

A study evaluating 24 analogs of a 4-benzylmorpholine scaffold found that a key feature for achieving selective binding to the lung-specific cytochrome P450 enzyme CYP2A13 over the closely related hepatic CYP2A6 was substitution at the benzyl ortho position. Three specific analogs demonstrated >25-fold selectivity for CYP2A13 over CYP2A6 [1]. This highlights the benzylmorpholine core as a privileged scaffold for developing selective inhibitors in this context.

CYP450 Inhibition Chemoprevention Lung Cancer

Commercial Availability & Purity

4-Benzylmorpholine-3-carboxylic acid is commercially available from multiple reputable vendors with a minimum purity specification of 97% or higher, suitable for most research applications . This ensures a consistent supply for exploratory chemistry and initial biological screening.

Commercial Availability Purity Sourcing

4-Benzylmorpholine-3-carboxylic Acid: Optimal Use Cases


CYP2A13 Inhibitor Development

Based on the class-level evidence that the 4-benzylmorpholine core can be optimized for potent and selective CYP2A13 inhibition [1], this compound is an appropriate starting material for synthesizing focused libraries of analogs to explore structure-activity relationships (SAR) for lung cancer chemoprevention.

Chiral Building Block Precursor

Given its role as a precursor to both (R)- and (S)-enantiomers of 4-benzylmorpholine-3-carboxylic acid [2], this racemic compound is ideally suited for projects that can benefit from a cost-effective entry point to these chiral building blocks, such as in peptidomimetic design or asymmetric catalysis ligand development.

Conformationally Constrained Scaffold

The known physicochemical properties, including pKa and optical activity , combined with its commercial availability at high purity , make this morpholine carboxylic acid a practical and reliable choice for initial hit-to-lead explorations where a rigid, functionalized heterocycle is required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-benzylmorpholine-3-carboxylic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.